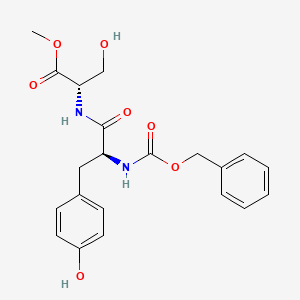

N-Cbz-Tyr-Ser methyl ester

Description

Significance of Protected Amino Acid and Dipeptide Building Blocks in Organic Synthesis

The chemical synthesis of peptides is complicated by the multifunctional nature of amino acids, which contain at least one amino group and one carboxyl group, and often a reactive side chain. bachem.comuzh.ch To achieve the formation of a specific peptide bond between two amino acids, it is imperative to selectively block the other reactive sites. uzh.ch Failure to do so would result in a statistical mixture of products, including the formation of homodimers and other incorrect sequences. nih.gov

Protected amino acids and dipeptides are therefore indispensable tools in the synthetic chemist's arsenal. bachem.commdpi.com By temporarily masking the reactive amino and carboxyl termini, as well as any reactive side-chain functionalities, these building blocks allow for the controlled and directional formation of peptide bonds. uzh.ch The use of pre-formed, protected dipeptide units can also streamline the synthesis of longer peptides by reducing the number of individual coupling and deprotection steps. mdpi.com This strategy can be particularly advantageous in both solution-phase and solid-phase peptide synthesis (SPPS). nih.gov

N-Cbz-Tyr-Ser Methyl Ester as a Prototypical Protected Dipeptide Intermediate

This compound represents a classic example of a protected dipeptide intermediate. It is formed by the coupling of N-Cbz-tyrosine and L-serine methyl ester. In this arrangement, the N-terminus of tyrosine is protected by the Cbz group, and the C-terminus of serine is protected by a methyl ester. This leaves the carboxyl group of N-Cbz-tyrosine free to be activated and coupled with the free amino group of serine methyl ester.

While specific literature detailing the synthesis and characterization of this compound is sparse, its formation follows standard and well-documented peptide coupling methodologies. For instance, analogous dipeptides like Z-ß-Ala-Tyr-Ser-OMe have been synthesized using the azide (B81097) method from a corresponding hydrazide. cam.ac.uk Another relevant example is the synthesis of Boc-Ser-Tyr-OMe, which, despite using a different N-terminal protecting group (Boc), follows the same fundamental coupling principle. google.com The synthesis of larger peptides, as described in some patents, often involves the coupling of a protected serine residue with a tyrosine methyl ester, highlighting the role of such dipeptide fragments as key intermediates.

The utility of this compound lies in its potential for further elaboration. The C-terminal methyl ester can be selectively deprotected to reveal a free carboxylic acid, allowing for the coupling of another amino acid to the C-terminus. Alternatively, the N-terminal Cbz group can be removed to expose the amino group of the tyrosine residue, enabling chain extension from the N-terminus. This versatility makes it a valuable building block in the convergent synthesis of more complex peptides.

Compound Data

Physical and Chemical Properties of Constituent Protected Amino Acids

| Property | N-Cbz-L-tyrosine | L-Serine methyl ester hydrochloride |

| Molecular Formula | C₁₈H₁₉NO₅ | C₄H₁₀ClNO₃ |

| Molecular Weight | 329.35 g/mol | 155.58 g/mol |

| Appearance | White to off-white powder | White to off-white solid |

| Melting Point | Approx. 94-98 °C | Approx. 166-170 °C (decomposes) |

| Solubility | Soluble in methanol (B129727), ethanol, and DMF | Soluble in water |

| CAS Number | 1161-17-7 | 5680-80-8 |

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O7 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28)/t17-,18-/m0/s1 |

InChI Key |

UVWDERLOWWHARO-ROUUACIJSA-N |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations

Synthesis of Constituent Protected Amino Acid Esters

The synthesis of N-Cbz-Tyr-Ser methyl ester begins with the preparation of its two constituent parts: N-Carbobenzyloxy-L-Tyrosine and L-Serine methyl ester. The hydroxyl groups on the side chains of tyrosine and serine can also be protected, but many synthetic routes proceed with them unprotected, relying on the careful selection of coupling reagents to avoid side reactions.

Preparation of N-Carbobenzyloxy-L-Tyrosine Precursors

The protection of the α-amino group of L-tyrosine with a carbobenzyloxy (Cbz) group is a fundamental step. The Cbz group is favored for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis, a mild deprotection method. wikipedia.org

A common method for this transformation is the Schotten-Baumann reaction. This involves reacting L-tyrosine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or sodium hydroxide (B78521), in a mixed solvent system like THF/water. total-synthesis.com The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. The mechanism involves the nucleophilic attack of the amino group of tyrosine on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com

Alternatively, other Cbz-donating reagents like dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be employed, often providing cleaner reactions and easier work-up procedures. total-synthesis.com These reagents react under similar basic conditions to afford the N-Cbz-L-tyrosine product. N-Cbz-L-tyrosine is a commercially available compound, often used as a starting material in peptide synthesis. pharmaffiliates.commpbio.com

Table 1: Methods for N-Cbz-L-Tyrosine Preparation

| Reagent | Base | Solvent System | Key Features |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate/Hydroxide | THF/Water | Classic Schotten-Baumann conditions; cost-effective. total-synthesis.com |

| Dibenzyl Dicarbonate (Cbz₂O) | Sodium Bicarbonate | Dioxane/Water | Often results in higher yields and purity. |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Sodium Bicarbonate | Aqueous Acetone | Reagent is stable and less hazardous than Cbz-Cl. |

Preparation of L-Serine Methyl Ester Precursors

The esterification of L-serine to its methyl ester is typically achieved by reacting it with methanol (B129727) in the presence of an acid catalyst. A widely used and effective method is the Fischer-Speier esterification, where thionyl chloride (SOCl₂) is added dropwise to a suspension of L-serine in cold methanol. researchgate.netgoogle.com Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification. The product is isolated as the hydrochloride salt, L-serine methyl ester hydrochloride. researchgate.netgoogle.comchemicalbook.com

This salt is then neutralized prior to the peptide coupling step. This can be achieved by treatment with a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an organic solvent. researchgate.net

An alternative method for methylation involves the use of methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). orgsyn.org Diazomethane can also be used for esterification, but its toxicity and explosive nature limit its application to small-scale syntheses. orgsyn.org

Table 2: Methods for L-Serine Methyl Ester Preparation

| Reagent | Catalyst/Base | Solvent | Product Form |

| Thionyl Chloride/Methanol | HCl (in situ) | Methanol | Hydrochloride Salt researchgate.netgoogle.com |

| Acetyl Chloride/Methanol | HCl (in situ) | Methanol | Hydrochloride Salt chemicalbook.com |

| Methyl Iodide | Potassium Carbonate | DMF | Free Base orgsyn.org |

Peptide Bond Formation: Dipeptide Synthesis

The crucial step in the synthesis is the formation of the peptide bond between the carboxyl group of N-Cbz-L-tyrosine and the free amino group of L-serine methyl ester. This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Amide Coupling Reagents and Mechanistic Aspects

A variety of coupling reagents are available for peptide synthesis, each with its own mechanism and efficacy.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. wikipedia.orgjpt.com They react with the carboxylic acid of N-Cbz-L-tyrosine to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the amino group of L-serine methyl ester to form the peptide bond, releasing a urea (B33335) byproduct (dicyclohexylurea (DCU) or the water-soluble EDC urea). wikipedia.org To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often used. wikipedia.orgbachem.com These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine. wikipedia.orgbachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HATU, HBTU, TBTU) are highly efficient coupling reagents. jpt.compeptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for instance, reacts with the carboxyl group in the presence of a base (like DIPEA or N-methylmorpholine) to form a highly reactive OAt-ester. jpt.compeptide.com This active ester rapidly undergoes aminolysis to form the peptide bond with minimal risk of racemization. jpt.com

Table 3: Common Coupling Reagents for Dipeptide Synthesis

| Reagent Class | Example | Additive | Mechanism Highlight |

| Carbodiimide | DCC, EDC | HOBt, OxymaPure | Formation of an O-acylisourea intermediate, then an active ester. wikipedia.orgjpt.com |

| Phosphonium Salt | PyBOP | - | Forms an acyloxyphosphonium salt that is highly reactive. jpt.com |

| Uronium/Aminium Salt | HATU, HBTU | - | Forms a highly reactive OAt or OBt active ester. jpt.compeptide.com |

Solvent Systems and Reaction Environment Optimization

The choice of solvent is critical for the success of the peptide coupling reaction. The solvent must be able to dissolve both protected amino acid precursors and the reagents. creative-peptides.com

Dimethylformamide (DMF): This is one of the most commonly used solvents in peptide synthesis due to its excellent solvating properties for a wide range of protected amino acids and reagents. creative-peptides.comnih.gov

Dichloromethane (DCM): DCM is another common solvent, particularly for carbodiimide-mediated couplings, as it is non-polar and promotes the formation of the O-acylisourea intermediate. wikipedia.org

Mixed Solvents: In cases of poor solubility, mixed solvent systems such as DMF/DCM or the inclusion of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be beneficial. creative-peptides.comnih.gov Recent studies have also explored greener solvent alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and anisole/DMSO mixtures to reduce the environmental impact. chemrxiv.orgtandfonline.com

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide. Temperature control is also important; reactions are often initiated at 0°C to control the initial rate of reaction and minimize side reactions, then allowed to warm to room temperature. jpt.com

Maintenance of Chiral Purity During Peptide Bond Formation

Preserving the chirality of the amino acid residues is paramount in peptide synthesis. Racemization, the loss of stereochemical integrity at the α-carbon, can occur, particularly in the activated amino acid. bachem.com

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated N-protected amino acid. bachem.comrsc.org The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate that can be protonated from either face, resulting in a mixture of L- and D-isomers. bachem.comrsc.org

Several strategies are employed to minimize racemization:

Use of Urethane-type Protecting Groups: The N-Cbz group is a urethane-type protecting group, which significantly reduces the tendency to form an oxazolone intermediate compared to N-acyl groups. bachem.combrieflands.com

Coupling Reagents and Additives: The use of additives like HOBt or HOAt with carbodiimides, or the use of onium salts like HATU, promotes the formation of active esters that are more reactive towards the amine component than towards oxazolone formation. wikipedia.orghighfine.compeptide.com

Base Selection: The choice and amount of base are critical. Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA) or DIPEA, as they are less likely to abstract the α-proton. bachem.comhighfine.com

Solvent Choice: Polar, aprotic solvents like DMF can sometimes promote racemization. Less polar solvents like DCM may be preferable in certain cases. slideshare.net

Temperature Control: Lowering the reaction temperature can help to reduce the rate of racemization.

The chiral purity of the final dipeptide, this compound, can be assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC). jst.go.jpnih.govrsc.orgresearchgate.netwindows.net This involves using a chiral stationary phase that can separate the desired LL-diastereomer from any contaminating LD, DL, or DD diastereomers that may have formed.

Purification and Isolation Methodologies for Dipeptide Products

The successful synthesis of this compound is contingent upon effective purification and isolation to remove unreacted starting materials, coupling reagents, and byproducts. Given the dipeptide's moderate polarity—imparted by the protected amino and carboxyl groups, along with the free hydroxyl functions of tyrosine and serine—a combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods: Chromatography is the cornerstone of peptide purification. americanpeptidesociety.org The choice of method depends on the specific impurities present.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used method for peptide purification. gilson.combachem.com Separation is based on hydrophobicity. gilson.com For this compound, a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a gradient of water and a miscible organic solvent like acetonitrile (B52724), often with trifluoroacetic acid (TFA) as an ion-pairing agent. bachem.compolypeptide.com More hydrophobic impurities will be retained longer on the column than the target dipeptide. gilson.com

Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography, SEC separates molecules based on their size. americanpeptidesociety.org It is highly effective for removing polymeric impurities or for desalting the peptide solution. polypeptide.com

A multi-step chromatographic procedure, for instance, combining ion exchange and reversed-phase chromatography, can be employed to achieve the high purity required for subsequent synthetic steps. polypeptide.com

Crystallization and Recrystallization: Crystallization is a cost-effective method for purifying solid compounds. For dipeptides, finding a suitable solvent or solvent system is key.

Single Solvent Recrystallization: The crude dipeptide can be dissolved in a hot solvent in which it is sparingly soluble at room temperature. Acetonitrile is often a good starting point for polar compounds. researchgate.net As the solution cools slowly, the dipeptide crystallizes out, leaving more soluble impurities in the mother liquor.

Solvent/Anti-Solvent Method: The dipeptide is dissolved in a solvent in which it is highly soluble (e.g., methanol, DMF). An "anti-solvent" in which the dipeptide is insoluble (e.g., diethyl ether, water) is then slowly added until the solution becomes turbid, inducing crystallization. researchgate.netresearchgate.net

Fractional Crystallization: This technique can be used to separate diastereomeric dipeptides, taking advantage of the different solubilities of the diastereomers in a particular solvent. oup.com

Often, a simple acid-base workup followed by recrystallization can yield highly pure dipeptide products without the need for chromatography. chemrxiv.org

Protecting Group Orthogonality and Controlled Deprotection

The synthesis of complex molecules like peptides requires a sophisticated strategy for the selective protection and deprotection of various functional groups. jocpr.com Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. ub.edufiveable.me This allows for precise, sequential manipulation of functional groups. fiveable.me

For this compound, there are four key functional groups to consider: the N-terminal amine (protected as a carbobenzyloxy, Cbz, group), the C-terminal carboxylic acid (protected as a methyl ester), the phenolic hydroxyl group of tyrosine, and the primary hydroxyl group of serine. A successful synthetic strategy relies on the ability to selectively cleave the N-terminal or C-terminal protecting groups while leaving the peptide bond and other functionalities intact. The concept of orthogonality is crucial when considering further elongation of the peptide chain or modification of the side chains. ub.eduresearchgate.net

Chemical Deprotection of the N-Carbobenzyloxy Group

The N-Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines, particularly in classical solution-phase peptide synthesis. total-synthesis.com Its removal must be efficient and selective.

Catalytic Hydrogenolysis: This is the most common and generally cleanest method for Cbz deprotection. masterorganicchemistry.comscientificupdate.com The reaction involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). thalesnano.com

Mechanism: The process is a reduction that cleaves the benzylic C-O bond. The initial products are toluene (B28343) and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.com

Conditions: The reaction is usually carried out at room temperature and atmospheric pressure in a protic solvent like methanol, ethanol, or acetic acid.

Transfer Hydrogenation: An alternative to using gaseous H₂ involves transfer hydrogenation, where a hydrogen donor molecule such as ammonium (B1175870) formate, formic acid, or triethylsilane is used with the Pd/C catalyst. researchgate.netthieme-connect.com This method can be advantageous for its simplicity and safety.

Acid-Mediated Cleavage: The Cbz group can also be cleaved under strong acidic conditions, although it is generally stable to milder acids. total-synthesis.com

Reagents: A common reagent is hydrogen bromide (HBr) in glacial acetic acid (HBr/AcOH). cdnsciencepub.com

Limitations: This method is harsh and less selective than hydrogenolysis. It can lead to side reactions, and the strongly acidic conditions can cleave other acid-labile protecting groups. When using HBr/HOAc, the resulting benzyl cation can cause side reactions. highfine.com

Alternative Methods: Recent research has focused on developing milder and more orthogonal deprotection methods.

Lewis Acids: A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to selectively deprotect N-Cbz groups at room temperature, even in the presence of benzyl ethers (O-Bn), which are also susceptible to hydrogenolysis. acs.orgnih.gov

Nucleophilic Reagents: Treatment with 2-mercaptoethanol (B42355) in the presence of a base can deprotect Cbz groups, offering an alternative for substrates with functionalities sensitive to reduction. scientificupdate.comorganic-chemistry.org

The choice of deprotection method is critical. For instance, catalytic hydrogenation is incompatible with sulfur-containing amino acids (methionine, cysteine) or if other reducible groups are present. google.com

Controlled Cleavage of the Carboxyl Methyl Ester

The methyl ester is a simple and common protecting group for the C-terminal carboxyl function. masterorganicchemistry.com Its removal is typically achieved through saponification.

Saponification: This method involves the hydrolysis of the ester under basic conditions.

Reagents and Conditions: The most common method is treatment with aqueous alkali, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in the presence of a co-solvent like methanol, ethanol, or dioxane. thieme-connect.deresearchgate.net Saponification of peptide esters can be difficult and may require harsh conditions, such as excess base and long reaction times. thieme-connect.de Lithium hydroxide is often preferred as it can cleave the ester under milder conditions, reducing side reactions. google.comresearchgate.net

Side Reactions: A significant risk during saponification is the racemization of the C-terminal amino acid residue. cdnsciencepub.comthieme-connect.de The alkaline conditions can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity. Other potential side reactions include the decomposition of certain amino acid residues. thieme-connect.de

To mitigate these issues, reactions are often run at low temperatures (e.g., 0 °C), and the amount of base is carefully controlled. thieme-connect.de

Considerations for Hydroxyl Group Orthogonal Protection in Serine and Tyrosine Residues

In the compound this compound, the hydroxyl groups of the serine and tyrosine side chains are unprotected. While this is acceptable for the synthesis of the dipeptide itself, these nucleophilic groups can cause significant side reactions in subsequent steps, such as peptide chain elongation.

Necessity of Protection: The primary reason to protect the hydroxyl groups is to prevent unwanted O-acylation during the activation of the C-terminal carboxyl group of an incoming amino acid in a coupling reaction. nih.govresearchgate.net The phenolate (B1203915) ion of tyrosine, in particular, is an excellent nucleophile. researchgate.net If left unprotected, the hydroxyl group can compete with the N-terminal amine of the coupling partner, leading to the formation of ester byproducts and reducing the yield of the desired peptide. nih.gov

Orthogonal Protecting Group Strategy: The key is to choose a protecting group for the hydroxyl functions that is stable to the conditions used for the deprotection of both the N-Cbz group and the C-terminal methyl ester. core.ac.uk This ensures a fully orthogonal protection scheme. fiveable.me

| Protecting Group | Typical Reagent for Introduction | Stability to Cbz Deprotection (H₂/Pd/C) | Stability to Ester Saponification (LiOH) | Typical Reagent for Deprotection |

| tert-Butyl (tBu) | Isobutylene, H₂SO₄ | Stable | Stable | Strong Acid (e.g., TFA) researchgate.net |

| Trityl (Trt) | Trityl chloride, Base | Stable | Stable | Mild Acid (e.g., dilute TFA) core.ac.ukmdpi.com |

| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Stable | Generally Stable (can be labile) | Fluoride (B91410) Ion (e.g., TBAF) jocpr.com |

| Tetrahydropyranyl (Thp) | 3,4-Dihydro-2H-pyran, Acid catalyst | Stable | Stable | Aqueous Acid nih.gov |

Table showing examples of orthogonal protecting groups for hydroxyl functions.

The tert-butyl (tBu) ether is a very common protecting group for the hydroxyls of serine and tyrosine. core.ac.uk It is stable to the catalytic hydrogenation used to remove the Cbz group and the basic conditions of saponification. It is readily removed with strong acids like trifluoroacetic acid (TFA), conditions which would also cleave a Boc group but leave a Cbz group intact (demonstrating orthogonality). researchgate.net Similarly, silyl ethers are stable to hydrogenation and basic hydrolysis but are selectively cleaved by fluoride ions, adding another dimension of orthogonality. jocpr.comrsc.org

Failure to protect these hydroxyl groups can also lead to other side reactions. For example, during acid-catalyzed deprotection steps (like the removal of a Boc group with TFA), O-sulfonation of serine and threonine can occur if certain scavengers are absent. nih.gov Furthermore, N-O acyl shifts can happen in serine- and threonine-containing peptides under acidic conditions. iris-biotech.de Therefore, a carefully planned orthogonal protection strategy is paramount for the successful synthesis and manipulation of peptides containing these hydroxy amino acids.

Advanced Synthetic Applications and Derivatives

N-Cbz-Tyr-Ser Methyl Ester in Oligopeptide Assembly

The construction of longer peptide chains often relies on the strategic coupling of smaller, pre-synthesized peptide fragments. This compound is an ideal candidate for such strategies, offering a balance of protection and reactivity that facilitates its incorporation into larger peptide backbones.

Segment Condensation Strategies in Solution-Phase Synthesis

Solution-phase peptide synthesis, particularly for larger peptides, often employs a segment condensation approach where protected peptide fragments are coupled together. scispace.com This method minimizes the number of repetitive coupling and deprotection steps, which can be advantageous for both efficiency and the purity of the final product. spbu.ru The dipeptide this compound can be effectively utilized in a [X+2] segment condensation strategy.

Table 1: Exemplary Coupling Reagents for Segment Condensation

| Coupling Reagent | Additive | Key Features |

| DCC (dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Widely used, effective in suppressing racemization when used with HOBt. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble carbodiimide, facilitates easier workup. |

| T3P® (Propanephosphonic Acid Anhydride) | - | Benign byproducts, effective for coupling reactions with low racemization. uni-regensburg.de |

| IBA-OBz/ (4-MeOC6H4)3P | DMAP or TEA | Hypervalent iodine(III) reagent system, effective for sterically hindered amino acids. nih.gov |

Chemoselective Ligation Approaches Utilizing Dipeptide Blocks

Chemoselective ligation techniques are powerful tools for the synthesis of large peptides and proteins, as they involve the coupling of unprotected peptide fragments in aqueous solutions. ethz.chnih.gov While native chemical ligation (NCL) traditionally requires an N-terminal cysteine residue, variations and other ligation methods have expanded the scope of this approach. scispace.comcsic.es

The this compound dipeptide can be envisioned as a precursor for generating fragments suitable for certain chemoselective ligation strategies. For instance, the serine residue can be a key component in serine/threonine ligation (STL). In a potential synthetic route, the this compound could be elaborated into a larger peptide segment. Subsequent deprotection and modification of the serine residue at the N-terminus of this segment could generate a 1,2-amino alcohol functionality, which is crucial for STL. This approach allows for the coupling of peptide segments at serine or threonine junctions, providing a valuable alternative to cysteine-based ligation. ethz.ch

Furthermore, the tyrosine residue itself can participate in novel ligation strategies. Recent research has demonstrated tyrosine-selective reactions for peptide cyclization and modification, highlighting the potential for developing new ligation methods centered on the reactivity of the tyrosine phenol (B47542). researchgate.net These emerging techniques could potentially utilize a dipeptide block like this compound to introduce a reactive tyrosine handle at a specific position within a synthetic peptide.

Chemical Derivatization Strategies

The presence of two distinct hydroxyl groups in this compound opens up a wide array of possibilities for chemical derivatization. These modifications can be used to introduce biophysical probes, alter peptide conformation, or create analogues for structure-activity relationship (SAR) studies.

Modifications at the Tyrosine Phenolic Hydroxyl Group

The phenolic hydroxyl group of the tyrosine residue is a versatile site for chemical modification. It can undergo a variety of reactions, allowing for the introduction of diverse functionalities. For example, iron-catalyzed C-H alkylamination has been shown to selectively modify the ortho position of the phenol ring in tyrosine-containing peptides. chemrxiv.org This reaction could be applied to this compound to introduce novel substituents.

Another approach involves the use of diazodicarboxamides in an Ene-like reaction, which is highly selective for the tyrosine phenol and proceeds under mild aqueous conditions. google.com This "tyrosine ligation" can be used to attach various molecular probes or other molecules of interest. Additionally, the tyrosine hydroxyl group can be converted to a triflate, which can then participate in cross-coupling reactions, although challenges with N-Cbz protected tyrosine derivatives have been noted. rsc.org

Table 2: Selected Methods for Tyrosine Phenol Modification

| Reaction Type | Reagents | Introduced Functionality | Reference |

| C-H Alkylamination | FeBr3, Triflic Acid, Hydroxylamine Esters | Cyclic amines (e.g., morpholine) | chemrxiv.org |

| Ene-like Reaction | Cyclic Diazodicarboxamides | Various molecular probes and conjugates | google.com |

| Photoredox Catalysis | Lumiflavin, Phenoxazine Dialdehyde | Bioorthogonal handles (e.g., aldehydes) | princeton.edu |

Modifications at the Serine Hydroxyl Group

The primary hydroxyl group of the serine residue in this compound is also a prime target for chemical modification. It can be acylated to introduce ester linkages, which can be useful for creating prodrugs or for attaching reporter groups. For instance, enzymatic O-acylation using lipases has been employed to attach fatty acids to the serine hydroxyl group in N-protected serine derivatives. academie-sciences.fr

The serine hydroxyl can also be a precursor for other functional groups. For example, it can be converted to an azide (B81097), which can then be used in click chemistry reactions to conjugate the peptide to other molecules. Site-selective peptide bond cleavage at serine residues can also be achieved through oxidation, offering a method for peptide fragmentation and analysis. researchgate.net

Synthesis of Structural Analogues for Mechanistic Probes

This compound can serve as a starting point for the synthesis of structural analogues that are valuable as mechanistic probes. By systematically altering the structure of the dipeptide, researchers can investigate the roles of specific functional groups in peptide-protein interactions or enzymatic reaction mechanisms.

For example, the hydroxyl groups of either the tyrosine or serine can be replaced with other functional groups, such as a hydrogen (to create an alanine (B10760859) or phenylalanine analogue, respectively), a fluorine, or a methoxy (B1213986) group. The synthesis of such analogues would likely involve starting from appropriately modified amino acid precursors before their coupling to form the dipeptide. For instance, a synthesis starting with Cbz-Tyr(OMe)-OH and Ser-OMe could yield an O-methylated tyrosine analogue. nih.gov These subtle changes can have a profound impact on the biological activity and can help to elucidate the mechanism of action of the parent peptide.

Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides indispensable information regarding the molecular structure, connectivity, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-Cbz-Tyr-Ser methyl ester in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the protons of the tyrosine and serine residues, the N-terminal carboxybenzyl (Cbz) protecting group, and the C-terminal methyl ester. Key expected signals include multiplets for the aromatic protons of the Cbz and tyrosine groups, characteristic signals for the α-protons of both amino acid residues, and a singlet for the methyl ester protons. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. It is particularly useful for identifying the carbonyl carbons of the ester, amide, and carbamate (B1207046) groups, which appear in the downfield region of the spectrum. rsc.org

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY experiments establish proton-proton coupling networks within the tyrosine and serine spin systems, while HSQC correlates directly bonded proton and carbon atoms, confirming the C-H framework of the molecule.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Cbz-Aromatic | ~7.35 (m, 5H) | ~128-136 |

| Cbz-CH₂ | ~5.1 (s, 2H) | ~67 |

| Cbz-C=O | - | ~156 |

| Tyr-Aromatic | ~6.7-7.1 (d, 4H) | ~115, ~130 |

| Tyr α-CH | ~4.4-4.6 (m, 1H) | ~56 |

| Tyr β-CH₂ | ~2.9-3.1 (m, 2H) | ~37 |

| Ser α-CH | ~4.5-4.7 (m, 1H) | ~55 |

| Ser β-CH₂ | ~3.8-4.0 (m, 2H) | ~62 |

| Amide NH | ~5.7 (d, 1H, Tyr), ~6.8 (d, 1H, Ser) | - |

| Amide C=O | - | ~171 |

| Ester O-CH₃ | ~3.7 (s, 3H) | ~52 |

| Ester C=O | - | ~172 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. thieme-connect.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent groups. researchgate.net

The presence of the carbamate, amide, ester, hydroxyl, and aromatic functionalities can be confirmed by their signature vibrations. For instance, a broad band in the 3300-3500 cm⁻¹ region would indicate the O-H stretching of the serine alcohol and tyrosine phenol (B47542), as well as N-H stretching of the amide and carbamate groups. Strong carbonyl (C=O) stretching absorptions would appear around 1650-1750 cm⁻¹, corresponding to the amide, carbamate, and ester groups. core.ac.uk

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H (alcohol, phenol) | Stretching | 3500 - 3200 (broad) |

| N-H (amide, carbamate) | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Ester C=O | Stretching | ~1740 |

| Carbamate C=O | Stretching | ~1690 |

| Amide I (C=O) | Stretching | ~1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Amide II (N-H) | Bending | ~1540 |

| C-O (ester, ether) | Stretching | 1250 - 1050 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For a non-volatile compound like this compound, electrospray ionization (ESI) is a common technique.

The analysis would confirm the molecular formula, C₂₂H₂₆N₂O₇, which corresponds to a molecular weight of 430.45 g/mol . In a typical positive-ion ESI-MS spectrum, the compound would be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, providing unequivocal confirmation of the elemental composition. acs.org Fragmentation analysis (MS/MS) can further verify the peptide sequence by observing characteristic losses of the protecting group, the methyl ester, and cleavage along the peptide backbone.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M] | C₂₂H₂₆N₂O₇ | 430.17 | Molecular Ion |

| [M+H]⁺ | C₂₂H₂₇N₂O₇⁺ | 431.18 | Protonated Molecule |

| [M+Na]⁺ | C₂₂H₂₆N₂O₇Na⁺ | 453.16 | Sodiated Adduct |

| [M-OCH₃]⁺ | C₂₁H₂₃N₂O₆⁺ | 400.16 | Loss of methoxy (B1213986) group |

| [M-CO₂CH₃]⁺ | C₂₁H₂₄N₂O₅⁺ | 399.16 | Loss of methyl ester group |

| [b₂-ion]⁺ | C₁₈H₁₈NO₄⁺ | 312.12 | Cleavage of Tyr-Ser amide bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatography separates components of a mixture, making it essential for assessing the purity and, in some cases, the stereochemical integrity of the synthesized dipeptide.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of peptide compounds. google.com For this compound, a reverse-phase HPLC method would typically be employed.

The compound is passed through a column with a nonpolar stationary phase (e.g., C18 silica), and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) in water) is used for elution. A UV detector is highly effective, as the Cbz group and the tyrosine residue are strongly chromophoric. A purity assessment is made by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. fishersci.no

If the synthesis has the potential to produce diastereomers (e.g., if starting with L-Tyr and a racemic D,L-Ser), chiral HPLC is necessary to determine the diastereomeric excess. rsc.org This requires a specialized chiral stationary phase capable of separating the stereoisomers, allowing for their quantification. The preservation of stereochemical integrity is critical in peptide chemistry, and HPLC analysis provides robust evidence of chiral purity. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of a chemical reaction. acs.org In the synthesis of this compound from its constituent amino acids (N-Cbz-Tyrosine and Serine methyl ester), TLC is used to track the consumption of the starting materials and the formation of the product. escholarship.org

A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate alongside the starting materials. The plate is developed in an appropriate solvent system (e.g., ethyl acetate/hexane or chloroform/methanol). The separated spots are visualized, typically under UV light (due to the aromatic groups) or by staining. The reaction is considered complete when the spots corresponding to the starting materials have disappeared and a new spot, representing the dipeptide product with a distinct retention factor (R_f), has appeared. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Excess Determination

Advanced Structural Determination Methods (e.g., X-ray Crystallography of crystalline derivatives)

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of a closely related dipeptide, N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester (Cbz-Val-Tyr-OMe) , offers a valuable illustrative example of the detailed structural insights that can be obtained through this powerful analytical technique. nih.gov The study of this analogue provides a clear framework for the type of data and structural features that would be expected from a crystallographic analysis of this compound.

The crystal structure of Cbz-Val-Tyr-OMe reveals an extended backbone conformation. researchgate.net Such detailed conformational analysis is critical in peptide chemistry, as the three-dimensional shape of a peptide is intrinsically linked to its function. The data obtained from X-ray diffraction allows for the precise measurement of atomic coordinates, from which a comprehensive picture of the molecular geometry can be constructed.

The crystallographic data for the analogue N-Cbz-Val-Tyr-OMe was obtained from a single crystal using X-ray diffraction. The resulting data provides a wealth of information regarding the solid-state structure of the molecule. Key parameters from this analysis are presented in the interactive tables below.

Table 1: Crystal Data and Structure Refinement for N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester nih.gov

| Parameter | Value |

| Empirical formula | C23H28N2O6 |

| Formula weight | 428.48 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P 1 21 1 |

| a | 11.2986 Å |

| b | 4.89970 Å |

| c | 21.6179 Å |

| α | 90° |

| β | 102.6360° |

| γ | 90° |

| Volume | 1167.31(16) ų |

| Z | 2 |

| Density (calculated) | 1.218 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 456 |

Table 2: Selected Bond Lengths for N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester nih.gov

| Bond | Length (Å) |

| O1-C8 | 1.229(3) |

| O2-C8 | 1.341(3) |

| O2-C9 | 1.455(3) |

| N1-C7 | 1.336(3) |

| N1-C2 | 1.455(3) |

| C7-C8 | 1.524(4) |

| C2-C3 | 1.530(4) |

Table 3: Selected Bond Angles for N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester nih.gov

| Atoms | Angle (°) |

| O1-C8-O2 | 124.2(2) |

| O1-C8-C7 | 120.7(2) |

| O2-C8-C7 | 115.1(2) |

| C8-O2-C9 | 116.3(2) |

| N1-C7-C8 | 110.2(2) |

| N1-C2-C3 | 109.8(2) |

The data presented in these tables are fundamental to understanding the precise stereochemical and conformational properties of the dipeptide. The bond lengths and angles are consistent with standard values for peptide linkages and amino acid side chains. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding, within the crystal lattice provides insight into the forces that govern the packing of the molecules in the solid state. For instance, in the structure of Cbz-Val-Tyr-OMe, intermolecular hydrogen bonds are observed, which play a crucial role in stabilizing the crystal packing. researchgate.net

Should a crystalline form of this compound be obtained, a similar X-ray crystallographic analysis would be expected to yield a comparable level of detailed structural information, which would be invaluable for its application in the rational design of more complex peptide structures.

Enzymatic and Biochemical Research Applications in Vitro / in Silico

N-Cbz-Tyr-Ser Methyl Ester as a Substrate Mimetic in Enzyme Mechanism Investigations

The unique chemical structure of this compound makes it an effective substrate mimetic for studying the mechanisms of various enzymes, particularly proteases and transglutaminases.

Interactions with Serine Proteases (e.g., Trypsin, Chymotrypsin)

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, with a serine residue in their active site playing a key role in catalysis. The specificity of these proteases is largely determined by the nature of the amino acid residues adjacent to the scissile bond.

Chymotrypsin (B1334515): This enzyme preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine. Due to the presence of a tyrosine residue, this compound is a suitable substrate for chymotrypsin. The enzyme recognizes the bulky aromatic side chain of tyrosine, which fits into its hydrophobic S1 binding pocket. The Cbz group at the N-terminus can also contribute to binding through hydrophobic interactions within the active site cleft. The hydrolysis of the peptide bond between tyrosine and serine can be monitored to determine chymotrypsin activity.

Trypsin: In contrast to chymotrypsin, trypsin exhibits a strong preference for cleaving peptide bonds following positively charged amino acid residues, namely lysine (B10760008) and arginine. acs.org The active site of trypsin contains a negatively charged aspartate residue at the bottom of its S1 pocket, which electrostatically interacts with the positively charged side chains of its substrates. acs.org As this compound lacks a basic residue at the P1 position (tyrosine), it is a poor substrate for trypsin. This differential specificity allows the compound to be used in comparative studies to distinguish between chymotrypsin-like and trypsin-like proteolytic activities in a sample.

The use of N-acetylated peptide methyl esters of varying lengths has been instrumental in elucidating the specificity of proteases like α-chymotrypsin. caltech.edu Similarly, this compound can be employed to probe the extended binding sites of serine proteases beyond the primary S1 pocket.

Impact of Protecting Group Modalities on Enzyme-Substrate Interactions

The protecting groups in this compound, the N-terminal Cbz group and the C-terminal methyl ester, are not merely passive components but actively influence its interaction with enzymes.

The N-Cbz (carboxybenzyl) group serves to block the N-terminal amine. Its key features and their impact include:

Hydrophobicity and Steric Bulk: The benzyl (B1604629) component of the Cbz group is hydrophobic and sterically demanding. rsc.org This can enhance the binding of the substrate to enzymes with hydrophobic binding pockets through non-specific interactions. For chymotrypsin, this can complement the binding of the tyrosine side chain. However, for other enzymes, this bulkiness might hinder access to the active site, leading to inhibition.

Electronic Effects: The urethane (B1682113) linkage of the Cbz group can influence the electronic environment of the adjacent peptide bond, potentially affecting its susceptibility to enzymatic cleavage.

The C-terminal methyl ester protects the carboxyl group of the serine residue. Its primary roles in enzyme-substrate interactions are:

Neutralization of Charge: Esterification of the C-terminal carboxylate removes its negative charge at neutral pH. This can be crucial for studying enzymes that are sensitive to charged substrates or for facilitating the passage of the molecule across cell membranes in cellular assays.

Solubility: The methyl ester can alter the solubility of the dipeptide, which is an important consideration for designing in vitro assays.

Preventing Further Reactions: Protection of the C-terminus prevents it from participating in enzymatic or non-enzymatic reactions, ensuring that the observed activity is specific to the internal peptide bond.

The enzymatic synthesis of peptide esters, including methyl esters, is a well-established technique, often utilizing proteases in reverse or in organic solvents. researchgate.net This highlights the compatibility of the methyl ester group with enzymatic systems.

Computational Studies: Molecular Modeling and Docking Analysis of Enzyme-Ligand Complexes

Computational methods, particularly molecular docking, provide a powerful in silico approach to visualize and predict the interactions between a ligand like this compound and its target enzyme. researchgate.net These studies can complement and guide experimental work.

A hypothetical molecular docking study of this compound with chymotrypsin would likely show the following:

The aromatic ring of the tyrosine residue would be positioned deep within the hydrophobic S1 pocket of chymotrypsin, forming favorable van der Waals interactions.

The N-H group of the serine residue could form a hydrogen bond with the backbone carbonyl of Ser-214 in the enzyme, a common feature in the binding of substrates to serine proteases.

The Cbz group would likely be situated at the entrance of the active site cleft, potentially making hydrophobic contacts with surface residues.

The methyl ester at the C-terminus would be solvent-exposed and have minimal specific interactions with the enzyme.

For transglutaminase, docking simulations could reveal whether the dipeptide binds in a manner that could lead to competitive inhibition. Drawing parallels from studies with Cbz-Gln-Gly, the Cbz group of this compound would likely interact with residues at the entrance of the active site channel, such as Tyr-62 and Val-65 in microbial transglutaminase. researchgate.net The Tyr-Ser portion of the molecule would then occupy the space normally taken by the substrate's peptide backbone, and the docking analysis would indicate whether these interactions are favorable enough for stable binding.

Future Directions and Emerging Research Avenues

Development of Novel and Greener Synthetic Routes for Protected Dipeptides

The chemical synthesis of peptides, including protected dipeptides like N-Cbz-Tyr-Ser methyl ester, traditionally relies on methods that can be resource-intensive and generate significant waste. rsc.org The pursuit of "green" chemistry principles is a major driver in the evolution of peptide synthesis.

Current Challenges and Future Goals in Greener Peptide Synthesis

| Challenge | Future Goal | Key Research Areas |

| Use of hazardous solvents (e.g., DMF, DCM) researchgate.net | Replacement with benign alternatives like propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or water. researchgate.netacs.org | Solvent screening, development of water-soluble protecting groups, and optimization of reaction conditions in green solvents. researchgate.netbrieflands.com |

| Poor atom economy due to super-stoichiometric use of reagents. rsc.org | Development of catalytic methods and processes with higher atom economy. | Exploring novel coupling reagents, enzymatic ligation, and flow chemistry approaches. rsc.orgacs.org |

| Generation of chemical waste. brieflands.com | Minimization of waste through process optimization and recycling of reagents and solvents. | Implementation of membrane-based reactor systems and tag-assisted liquid-phase peptide synthesis (LPPS). acs.org |

Recent advancements include the use of microwave-assisted synthesis in greener solvents, which can significantly reduce reaction times and improve yields. mdpi.commdpi.com For instance, microwave heating has been successfully employed for the synthesis of dipeptide methyl esters, and in some cases, even in water. mdpi.commdpi.com Another promising approach is mechanochemistry, or ball-milling, which can facilitate peptide bond formation with reduced or no solvent. rsc.org Flow chemistry is also emerging as a powerful tool, offering precise control over reaction parameters and enabling more efficient and scalable synthesis. acs.orgcam.ac.uk

Exploration of Orthogonal Protecting Group Chemistries for Serine and Tyrosine Hydroxyls

The hydroxyl groups of serine and tyrosine require protection during peptide synthesis to prevent unwanted side reactions. The choice of protecting groups is critical and must be "orthogonal," meaning each group can be selectively removed without affecting other protecting groups on the peptide. google.com

The benzyloxycarbonyl (Cbz) group on the N-terminus of this compound is a well-established protecting group. However, the development of new protecting groups for the hydroxyl functionalities of serine and tyrosine remains an active area of research.

Emerging Orthogonal Protecting Groups for Serine and Tyrosine

| Protecting Group | Key Features | Deprotection Conditions | Orthogonality |

| Propargyloxycarbonyl (Poc) | Stable to common acidic and basic conditions used in peptide synthesis. core.ac.ukresearchgate.net | Mild and neutral conditions using tetrathiomolybdate. core.ac.ukresearchgate.net | Orthogonal to N-Boc, N-Cbz, N-Fmoc, methyl, and benzyl (B1604629) esters. core.ac.ukresearchgate.net |

| Azide-bearing protecting groups (e.g., azidomethylene) | Stable to both acidic and basic deprotection conditions. google.com | Removable under conditions that are substantially orthogonal to other protecting groups. google.com | Allows for selective deprotection and modification of hydroxyl groups. google.com |

| Sulfinyl-based groups (e.g., Msbh, Msib) | Can be used in a fourth dimension of orthogonality, stable to TFA treatment. csic.es | Reduction followed by acidolysis. csic.es | Provides an additional layer of selectivity for complex peptide synthesis. csic.es |

The exploration of such novel protecting groups will provide greater flexibility in the synthesis of complex peptides containing the Tyr-Ser motif, allowing for site-specific modifications and the construction of more intricate molecular architectures. google.comopenaccessjournals.com

Integration of this compound into Automated Synthesis Platforms

Automated peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides. rsc.org The integration of protected dipeptides like this compound into these automated platforms offers several advantages, including increased efficiency and the ability to synthesize longer and more complex peptide chains.

However, challenges remain, such as the solubility of protected dipeptides in solvents compatible with automated synthesizers and the potential for side reactions during prolonged synthesis cycles. rsc.org Research is focused on optimizing coupling conditions and developing new resins and linkers that are better suited for automated synthesis. rsc.orgacs.org The use of greener solvents in automated SPPS is also an area of active investigation. acs.org

Design and Synthesis of Complex Peptidomimetics and Conjugates Bearing the Tyr-Ser Motif

The Tyr-Ser motif is present in many biologically active peptides. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov this compound is a valuable starting material for the synthesis of such peptidomimetics.

Examples of Peptidomimetics and Conjugates with the Tyr-Ser Motif

| Class | Description | Research Focus |

| Turn Mimetics | Structures designed to mimic the β-turns found in peptides, which are often crucial for biological activity. nih.gov | The Tyr-Ser sequence can be incorporated into scaffolds that induce a specific turn conformation. nih.govacs.org |

| Cyclic Peptides | Cyclization can enhance conformational stability and resistance to enzymatic degradation. nih.govnih.gov | The Tyr-Ser motif can be part of a cyclic peptide backbone, with cyclization achieved through various chemical strategies. nih.gov |

| Peptide Conjugates | Peptides or peptidomimetics linked to other molecules, such as drugs, imaging agents, or polymers. nih.govdiva-portal.org | The Tyr or Ser residue can serve as a point of attachment for conjugation, creating targeted drug delivery systems or diagnostic tools. nih.govmdpi.com |

The design and synthesis of these complex molecules often require a combination of solution-phase and solid-phase techniques, as well as the use of advanced analytical methods for characterization. The development of novel synthetic methodologies will continue to drive innovation in this field, leading to new therapeutic agents and research tools based on the Tyr-Ser motif. openaccessjournals.comchemrxiv.org

Q & A

Q. Basic

- NMR : H and C NMR confirm Cbz protection (aromatic protons at 7.2–7.4 ppm) and esterification (methoxy group at ~3.6 ppm).

- IR : Detect ester carbonyl (~1740 cm) and carbamate (1690–1710 cm).

- GC-MS/MS : Identify impurities (e.g., deprotected tyrosine) via fragmentation patterns .

How should contradictory data in peptide ester synthesis be analyzed statistically?

Q. Advanced

- ANOVA : Compare variances across experimental replicates to distinguish systematic errors from random noise.

- S/N Ratios : Apply Taguchi’s signal-to-noise analysis (larger-the-better) to prioritize parameters with the highest yield consistency. For example, catalyst purity may explain yield discrepancies between batches .

How to document experimental procedures for reproducibility in peptide synthesis?

Q. Basic

- Detailed Protocols : Specify molar ratios, solvent purity, and stirring rates. Use IUPAC nomenclature.

- Supporting Information : Provide chromatograms, spectral data, and step-by-step purification methods (e.g., column gradients). Reference primary literature for established steps .

How does catalyst choice affect yield and byproducts in this compound synthesis?

Q. Advanced

- Homogeneous vs. Heterogeneous : Homogeneous catalysts (e.g., DMAP) improve coupling efficiency but may require rigorous removal.

- Acid/Base Catalysts : Sulfuric acid accelerates esterification but risks tyrosine deprotection. Use mild bases (e.g., NaHCO) to minimize side reactions. Taguchi studies in biodiesel show catalyst concentration as the most influential parameter .

What are common byproducts in this compound synthesis, and how are they identified?

Q. Basic

- Deprotected Tyrosine : Due to acidic esterification conditions. Detect via absence of Cbz peaks in NMR.

- Diketopiperazine : From intramolecular cyclization during coupling. Identified via GC-MS molecular ion peaks at m/z 194 .

How do orthogonal arrays in the Taguchi method reduce experimental runs for optimization?

Advanced

Taguchi’s L9 orthogonal array tests 4 parameters at 3 levels with only 9 experiments (vs. 81 in full factorial design). For peptide esters:

- Parameters : Catalyst type, concentration, temperature, solvent polarity.

- Analysis : Calculate S/N ratios to rank parameter effects. Catalyst concentration often dominates, reducing iterative trials .

What solvent considerations are critical for peptide methyl ester synthesis?

Q. Basic

- Polarity : Use DMF or DCM for coupling to solubilize peptides.

- Drying : Anhydrous solvents prevent hydrolysis of activated intermediates.

- Eco-Friendly Alternatives : Explore ionic liquids for greener synthesis, noting potential viscosity challenges .

How to resolve discrepancies between theoretical and experimental yields?

Q. Advanced

- Mass Balance : Account for unreacted starting materials and byproducts via HPLC quantification.

- Kinetic Modeling : Fit time-course data to pseudo-first-order kinetics to identify rate-limiting steps (e.g., esterification vs. coupling).

- Replication : Validate under optimal Taguchi-predicted conditions, adjusting for scale-up effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.